molecular formula BaZn2 B14070331 CID 71332472 CAS No. 101029-04-3

CID 71332472

Cat. No.: B14070331
CAS No.: 101029-04-3
M. Wt: 268.1 g/mol
InChI Key: NCFJBUGKGSLFPI-UHFFFAOYSA-N
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Description

CID 71332472 is a chemical compound whose structural and functional characteristics have been investigated in analytical and pharmacological studies. The compound exhibits a distinct mass spectrum profile, enabling its identification in complex mixtures . Its presence in specific fractions of vacuum-distilled essential oils (e.g., CIEO, as referenced in Figure 1C) suggests volatility and partitioning behavior under reduced pressure, which may correlate with functional groups or molecular weight .

Properties

CAS No.

101029-04-3

Molecular Formula

BaZn2

Molecular Weight

268.1 g/mol

InChI

InChI=1S/Ba.2Zn

InChI Key

NCFJBUGKGSLFPI-UHFFFAOYSA-N

Canonical SMILES

[Zn].[Zn].[Ba]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71332472 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under mechanical grinding with a manganese catalyst and magnesium metal . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 71332472 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.

Scientific Research Applications

CID 71332472 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CID 71332472 involves its interaction with specific molecular targets and pathways. It binds to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71332472, comparisons are drawn with structurally or functionally related compounds, focusing on physicochemical properties, analytical behavior, and biological relevance.

Table 1: Structural and Functional Comparison

Compound (PubChem CID) Molecular Formula Key Structural Features Analytical Techniques Notable Findings
This compound Not explicitly reported Likely contains aromatic or terpenoid motifs (inferred from GC-MS and distillation behavior) GC-MS, vacuum distillation Dominant in specific essential oil fractions; mass spectrum shows unique fragmentation
Oscillatoxin D (CID 101283546) C30H42O7 Macrocyclic polyketide with epoxy and methyl groups LC-MS, NMR Exhibits cytotoxic activity; structural complexity requires advanced spectral analysis
30-Methyl-oscillatoxin D (CID 185389) C31H44O7 Methyl-substituted derivative of oscillatoxin D LC-MS/MS, HRMS Increased hydrophobicity compared to oscillatoxin D; alters bioactivity
Colchicine (CID 6167) C22H25NO6 Tropolone alkaloid with a tricyclic ring system HPLC-ELSD, ESI-MS Used in gout treatment; structurally distinct but shares heterocyclic features with this compound

Key Analytical Differences

  • Volatility and Fractionation: this compound partitions into specific vacuum distillation fractions, indicating intermediate volatility compared to oscillatoxin derivatives, which are typically non-volatile and require LC-MS for analysis .
  • Mass Spectral Patterns : Unlike colchicine (CID 6167), which shows characteristic tropolone-related fragmentation, this compound lacks nitrogen in its structure (based on GC-MS data), leading to distinct ion clusters .

Research Findings and Methodological Insights

Analytical Techniques

  • GC-MS and Fractionation : this compound was identified in CIEO using GC-MS, with retention times and ion ratios aiding differentiation from co-eluting compounds. Fractionation data revealed its enrichment in mid-polarity fractions, suggesting moderate hydrophobicity .

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